Cas no 90569-54-3 (Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'®5')-uridylyl-(3'®5')- (9CI))

Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'®5')-uridylyl-(3'®5')- (9CI) structure
90569-54-3 structure
Product name:Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'®5')-uridylyl-(3'®5')- (9CI)
CAS No:90569-54-3
MF:C28H43N10O30P5
MW:1154.55883145332
CID:808255
PubChem ID:166636663

Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'®5')-uridylyl-(3'®5')- (9CI) Chemical and Physical Properties

Names and Identifiers

    • adenosine triphosphate-uridine monophosphate cytidine monophosphate
    • 5')- (9CI)
    • 5')-uridylyl-(3'&reg
    • Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'&reg
    • 90569-54-3
    • Pppapupc
    • Cytidine,5'-O-[hydroxy[[hydroxy(phosphonooxy)phosphinyl]oxy]phosphinyl]adenylyl-(3'®5')-uridylyl-(3'®5')- (9CI)
    • Inchi: InChI=1S/C10H16N5O13P3.C9H14N3O8P.C9H13N2O9P/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,10-;2*4-,6-,7-,8-/m111/s1
    • InChI Key: ROZKNLVBVZRMRO-JRJYXWDASA-N
    • SMILES: C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N

Computed Properties

  • Exact Mass: 1154.0834650g/mol
  • Monoisotopic Mass: 1154.0834650g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 13
  • Hydrogen Bond Acceptor Count: 30
  • Heavy Atom Count: 69
  • Rotatable Bond Count: 16
  • Complexity: 1640
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 12
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Tautomer Count: 27
  • Topological Polar Surface Area: 620Ų
  • Surface Charge: 4
  • XLogP3: nothing

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